2-(Morpholin-4-yl)quinolin-8-ol

カタログ番号 B1361873

CAS番号:

70125-21-2

分子量: 230.26 g/mol

InChIキー: OBRGWSMLHPWHSI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

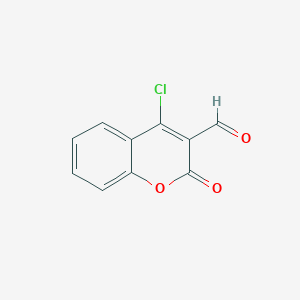

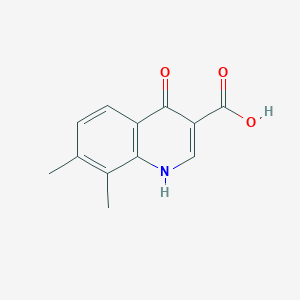

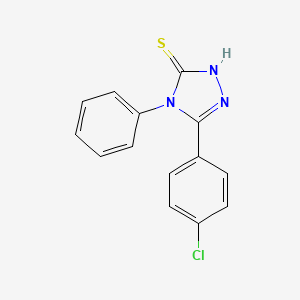

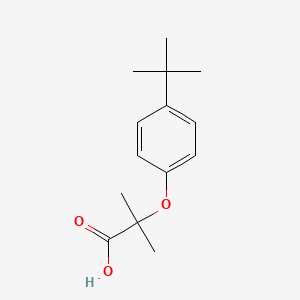

“2-(Morpholin-4-yl)quinolin-8-ol” is a chemical compound with the molecular formula C13H14N2O2 . It has a molecular weight of 230.27 . This compound is a sub-millimolar inhibitor of UGGT, the ER glycoprotein folding quality control checkpoint .

Molecular Structure Analysis

The molecular structure of “2-(Morpholin-4-yl)quinolin-8-ol” is represented by the InChI code: 1S/C13H14N2O2/c16-11-3-1-2-10-4-5-12(14-13(10)11)15-6-8-17-9-7-15/h1-5,16H,6-9H2 .Physical And Chemical Properties Analysis

“2-(Morpholin-4-yl)quinolin-8-ol” is a solid compound .科学的研究の応用

DNA-dependent Protein Kinase Inhibition

- Scientific Field: Biochemistry

- Application Summary: “2-(Morpholin-4-yl)quinolin-8-ol” and its derivatives have been synthesized as potential inhibitors of DNA-dependent protein kinase . This enzyme plays a crucial role in the repair of DNA double-strand breaks, making it a target for cancer therapies .

- Methods of Application: The compounds were synthesized using a multiple-parallel approach, employing Suzuki cross-coupling methodology . This involved the preparation of 8-substituted 2-morpholin-4-yl-quinolin-4-ones and 9-substituted 2-morpholin-4-yl-pyrido .

- Results/Outcomes: These compounds were found to inhibit DNA-dependent protein kinase. When the substituent was dibenzothiophen-4-yl, dibenzofuran-4-yl or biphen-3-yl, IC50 values in the low nanomolar range were observed .

Synthesis of Fused Heterocycles

- Scientific Field: Organic Chemistry

- Application Summary: Quinolin-2,4-dione derivatives, which include “2-(Morpholin-4-yl)quinolin-8-ol”, have been used in the synthesis of fused ring systems . These compounds display different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .

- Methods of Application: The synthetic methodology of quinolin-2,4-dione derivatives involves the use of different tautomeric forms . This process is used in the synthesis of fused ring systems .

- Results/Outcomes: The synthesis of these fused ring systems has led to the creation of compounds with unique biological activities .

Synthesis of New Pyrano [3,2-c]quinolones

- Scientific Field: Organic Chemistry

- Application Summary: Quinolin-2-ones, which include “2-(Morpholin-4-yl)quinolin-8-ol”, have been used in the synthesis of new pyrano [3,2-c]quinolones . These compounds are interesting due to their pharmaceutical and biological activities .

- Methods of Application: The synthetic methodology of quinolin-2,4-dione derivatives involves the use of different tautomeric forms . This process is used in the synthesis of new pyrano [3,2-c]quinolones .

- Results/Outcomes: The synthesis of these new pyrano [3,2-c]quinolones has led to the creation of compounds with unique biological activities .

Safety And Hazards

特性

IUPAC Name |

2-morpholin-4-ylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-11-3-1-2-10-4-5-12(14-13(10)11)15-6-8-17-9-7-15/h1-5,16H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRGWSMLHPWHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=CC=C3O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353625 | |

| Record name | 2-(morpholin-4-yl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49668568 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(Morpholin-4-yl)quinolin-8-ol | |

CAS RN |

70125-21-2 | |

| Record name | 2-(morpholin-4-yl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

To a stirred mixture of 2-chloroquinolin-8-ol (1.7 g crude, 9.5 mmol) was added morpholine (5 mL). The mixture was heated at reflux for 16 hours. After cooling, the mixture was diluted with water (40 mL) and extracted with ethyl acetate (3×30 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous Na2SO4 and concentrated. The residue was used directly for the next step. (1.6 g, Yield 80%). LCMS (m/z): 231.1 (M+1).

Yield

80%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B1361805.png)

![6-Chloro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1361818.png)